molecular formula C12H6Br4N2O3 B13130912 azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one

azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one

Cat. No.: B13130912
M. Wt: 545.80 g/mol
InChI Key: FSPQQBZXXZWDPJ-UHFFFAOYSA-N
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Description

Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one, also known as Lackmoid, is a chemical compound with the molecular formula C12H3Br4NO3.H3N. It is a derivative of phenoxazinone and is characterized by the presence of four bromine atoms and a hydroxyl group on the phenoxazinone core. This compound is known for its vibrant blue color and is commonly used as a pH indicator in various chemical applications.

Preparation Methods

The synthesis of azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one involves multiple steps. One common synthetic route starts with the bromination of phenoxazinone, followed by the introduction of the hydroxyl group. The reaction conditions typically involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the phenoxazinone core.

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity this compound.

Chemical Reactions Analysis

Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the hydroxyl group to other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups using suitable reagents and catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a pH indicator due to its color-changing properties in different pH environments.

    Biology: The compound is used in various staining techniques to visualize cellular components under a microscope.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the manufacturing of dyes and pigments, as well as in analytical chemistry for titration and other quantitative analyses.

Mechanism of Action

The mechanism of action of azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with other molecules. For example, the hydroxyl group can form hydrogen bonds with target molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one can be compared with other phenoxazinone derivatives, such as:

    2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one: Similar in structure but may have different substituents on the phenoxazinone core.

    2,4,6,8-tetrachloro-7-hydroxyphenoxazin-3-one: Contains chlorine atoms instead of bromine, leading to different chemical and physical properties.

    2,4,6,8-tetraiodo-7-hydroxyphenoxazin-3-one: Contains iodine atoms, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromine atoms and a hydroxyl group, which confer distinct chemical properties and applications compared to its analogs.

Properties

Molecular Formula

C12H6Br4N2O3

Molecular Weight

545.80 g/mol

IUPAC Name

azane;2,4,6,8-tetrabromo-7-hydroxyphenoxazin-3-one

InChI

InChI=1S/C12H3Br4NO3.H3N/c13-3-1-5-11(7(15)9(3)18)20-12-6(17-5)2-4(14)10(19)8(12)16;/h1-2,18H;1H3

InChI Key

FSPQQBZXXZWDPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=O)C(=CC3=N2)Br)Br.N

Origin of Product

United States

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